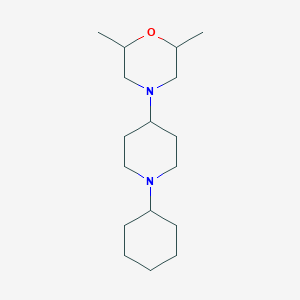
4-(1-Cyclohexylpiperidin-4-yl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is a complex organic compound featuring a morpholine ring substituted with a cyclohexyl-piperidyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with cyclohexylamine, the piperidine ring is formed through a cyclization reaction.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with a morpholine moiety. This step often involves nucleophilic substitution reactions.
Introduction of Methyl Groups: The final step involves the methylation of the morpholine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced nitrogen-containing derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Industrially, 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexyl-piperidyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-CYCLOHEXYL-4-PIPERIDYL)BENZONITRILE: Similar in structure but contains a benzonitrile group instead of a morpholine ring.
4-(1-CYCLOHEXYL-4-PIPERIDYL)METHANAMINE: Features a methanamine group instead of a morpholine ring.
Uniqueness
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is unique due to the presence of both a cyclohexyl-piperidyl group and a dimethylated morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H32N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(1-cyclohexylpiperidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H32N2O/c1-14-12-19(13-15(2)20-14)17-8-10-18(11-9-17)16-6-4-3-5-7-16/h14-17H,3-13H2,1-2H3 |
InChI Key |
LGZGLORGIAFKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)
![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
-yl)methanone](/img/structure/B10881685.png)
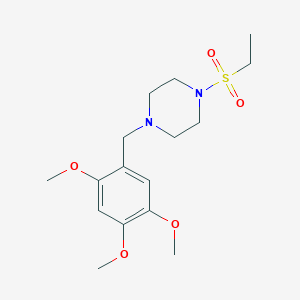
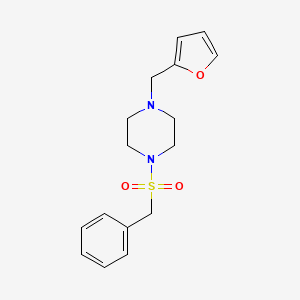
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
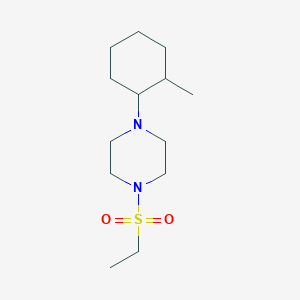
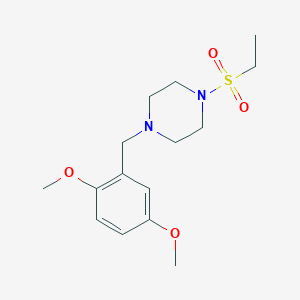
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)
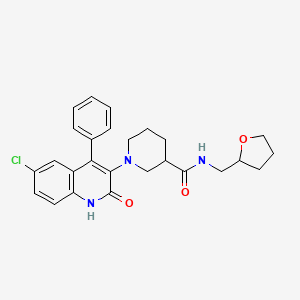
![2-(Biphenyl-4-yloxy)-1-[4-({4-[(4-fluorophenyl)carbonyl]phenoxy}acetyl)piperazin-1-yl]ethanone](/img/structure/B10881759.png)
